N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-21(16-17-9-4-3-5-10-17)14-7-6-13-20-25(22,23)19-12-8-11-18(15-19)24-2/h3-5,8-12,15,20H,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEANERMUDCRORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C1=CC=CC(=C1)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an alkyne with an appropriate halide under basic conditions to form the but-2-yn-1-yl intermediate.
Introduction of the benzyl(methyl)amino group: The intermediate is then reacted with benzylamine and methyl iodide in the presence of a base to introduce the benzyl(methyl)amino group.
Sulfonamide formation: Finally, the compound is reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group or the methoxybenzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various sulfonamide compounds, including N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide, which demonstrated effective inhibition against several bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against various pathogens, indicating its potential as a lead compound in antibiotic development.
Anticancer Activity
Another area of interest is the anticancer activity of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
A case study evaluated its effects on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of apoptosis |
| A549 (lung cancer) | 15 | Cell cycle arrest at G2/M phase |
| HeLa (cervical cancer) | 12 | Inhibition of mitochondrial function |
These findings suggest that this compound could be further explored as an anticancer agent.
Therapeutic Potential
The dual functionality of this compound as both an antimicrobial and anticancer agent highlights its therapeutic potential. Given the rising concerns over antibiotic resistance and the need for novel anticancer therapies, compounds like this compound are valuable in drug discovery pipelines.
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzyl(methyl)amino group can interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzenesulfonamide moiety may enhance the compound’s binding affinity and specificity towards certain biological targets. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylacetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide
Uniqueness
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzenesulfonamide moiety differentiates it from other similar compounds, potentially enhancing its biological activity and specificity.
Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting its role as an enzyme inhibitor and its interactions with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes such as Sonogashira coupling and sulfonylation reactions. Characterization techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the compound's structure and purity .
Enzyme Inhibition
Research indicates that this compound exhibits promising biological activity, particularly as an inhibitor in various enzyme assays. Its structural features allow it to interact effectively with biological targets, including G protein-coupled receptors (GPCRs). Modifications in the sulfonamide or alkyne regions can significantly influence its affinity and selectivity for specific receptors .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound. For instance:
- Anti-HBV Activity : A related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant anti-HBV activity, inhibiting both wild-type and drug-resistant strains of the virus. The study highlighted that the mechanism of action may involve increasing intracellular levels of the antiviral protein APOBEC3G .
- Binding Affinity Studies : Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and molecular docking have shown that compounds with similar structures can exhibit varied binding profiles against serotonin receptors, suggesting a potential for diverse pharmacological effects .
Comparative Analysis
The unique structure of this compound distinguishes it from other sulfonamide derivatives. The following table summarizes its characteristics compared to other related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| N-(4-(diethylamino)-2-methylphenyl)-4-methylbenzenesulfonamide | Diethylamino group | Moderate inhibition of certain enzymes | Lacks alkyne functionality |
| N-(3-(4-benzoylphenyl)piperazin-1-yl)-4-methoxybenzenesulfonamide | Piperazine ring | Antidepressant-like effects | Different pharmacophore |
| N-(3-(4-chlorophenyl)-1H-indol-2-yl)-4-methoxybenzenesulfonamide | Indole structure | Anticancer properties | Indole moiety enhances aromaticity |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its sulfonamide group plays a crucial role in enzyme inhibition by mimicking substrate interactions within active sites . Additionally, its alkyne moiety may facilitate interactions with biological targets through unique bonding capabilities.
Q & A
Q. What are the standard synthetic routes for preparing N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Coupling reactions : Alkynylamine intermediates (e.g., 4-(benzyl(methyl)amino)but-2-yn-1-amine) are reacted with activated sulfonamide derivatives (e.g., 3-methoxybenzenesulfonyl chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile) . (ii) Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is typically used to isolate the product. (iii) Characterization : Confirmation via -NMR (e.g., methoxy singlet at ~3.8 ppm, alkyne protons absent due to symmetry), mass spectrometry (ESI-MS for molecular ion), and elemental analysis .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include: (i) Crystallization : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMF/ethanol mixtures). (ii) Data collection : Using a diffractometer (e.g., Stoe IPDS) with Mo-Kα radiation (λ = 0.71073 Å) and Gaussian absorption correction . (iii) Refinement : Software like SHELXL refines bond lengths/angles (e.g., C≡C bond ~1.20 Å, sulfonamide S–N bond ~1.63 Å) and validates hydrogen bonding (e.g., O–H···N interactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in bond angles or packing motifs often arise from: (i) Thermal motion : High displacement parameters (e.g., U > 0.05 Ų) in flexible groups (e.g., benzyl rings) may require TLS refinement in SHELXL . (ii) Twinned crystals : Use the ROTAX algorithm in PLATON to detect and model twinning, especially if R > 0.05 . (iii) Hydrogen bonding ambiguities : Compare Fourier difference maps and neutron diffraction data (if available) to resolve O–H···N vs. C–H···O interactions .
Q. What strategies optimize low reaction yields in the synthesis of alkyne-containing sulfonamides like this compound?
- Methodological Answer : Low yields (e.g., <20%) may result from: (i) Steric hindrance : Replace bulky benzyl groups with methyl or ethyl derivatives during intermediate synthesis . (ii) Catalyst selection : Use Cu(I)-alkyne complexes to accelerate coupling reactions (e.g., CuI/PPh₃ in DMF at 60°C) . (iii) Workup optimization : Quench reactions with ice-cold NH₄Cl to minimize byproduct formation and improve crystallization .
Q. How do electronic effects of the 3-methoxy group influence the compound’s reactivity?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, which: (i) Modulates acidity : The sulfonamide N–H becomes less acidic (pKa ~9.5 vs. ~8.5 for unsubstituted analogs), affecting salt formation in biological assays . (ii) Directs electrophilic substitution : In derivatization reactions (e.g., nitration), the methoxy group para-directs substituents to the sulfonamide ring’s meta position . (iii) Enhances π-stacking : Crystallographic studies show tighter packing (e.g., interplanar distance ~3.5 Å) between methoxybenzene and alkyne moieties .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for the benzyl(methyl)amino group?
- Resolution : Dynamic NMR effects (e.g., restricted rotation of the N-benzyl group) can split signals. (i) Variable-temperature NMR : At 298 K, the N–CH₂–C≡C proton signals may coalesce; cooling to 223 K reveals doublets (J ~12 Hz) . (ii) DFT calculations : Optimize conformers at the B3LYP/6-31G(d) level to predict coupling constants and validate experimental data .
Experimental Design Considerations
Q. What precautions are critical in handling the alkyne moiety during synthesis?
- Safety & Stability : (i) Moisture sensitivity : Store intermediates under argon; use anhydrous solvents (e.g., THF over molecular sieves). (ii) Explosivity risk : Avoid concentrated peroxides in ether solvents during alkyne reactions . (iii) Light sensitivity : Protect the compound from UV exposure to prevent alkyne polymerization .
Structural Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
